2-(1-Azepanylcarbonyl)aniline

Regioisomerism Lipophilicity Drug-likeness

Select 2-(1-Azepanylcarbonyl)aniline for its rigid 7-membered azepane ring and balanced LogP (2.5), delivering superior conformational control over 5/6-membered analogs. This fragment is ideal for CNS lead optimization and amide coupling due to its favorable pKa (2.32) and BBB permeability profile. Sourced at 98% purity, it ensures reliable parallel synthesis.

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
CAS No. 159180-54-8
Cat. No. B136440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Azepanylcarbonyl)aniline
CAS159180-54-8
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)C(=O)C2=CC=CC=C2N
InChIInChI=1S/C13H18N2O/c14-12-8-4-3-7-11(12)13(16)15-9-5-1-2-6-10-15/h3-4,7-8H,1-2,5-6,9-10,14H2
InChIKeyIYVSAXXHASZZBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Azepanylcarbonyl)aniline (CAS 159180-54-8): Physicochemical and Procurement Profile for Medicinal Chemistry


2-(1-Azepanylcarbonyl)aniline (CAS 159180-54-8, also known as (2-aminophenyl)(azepan-1-yl)methanone) is a small-molecule organic compound with the molecular formula C₁₃H₁₈N₂O and a molecular weight of 218.29 g/mol [1]. It belongs to the class of azepane carboxamide derivatives, characterized by a seven-membered azepane ring linked via a carbonyl group to a 2-aminophenyl moiety. The compound is primarily supplied as a research chemical building block, with commercial availability from multiple vendors at purities typically ranging from 95% to 98% . Its computed physicochemical properties include an XLogP3-AA value of 2.5, a single hydrogen bond donor, two hydrogen bond acceptors, and one rotatable bond, indicating moderate lipophilicity and a relatively rigid structure [1].

Why Generic Substitution Fails for 2-(1-Azepanylcarbonyl)aniline: Ring-Size and Regioisomeric Differentiation


Generic substitution within the azepane carboxamide class is not scientifically sound due to quantifiable differences in key molecular properties that directly impact drug-likeness, pharmacokinetic behavior, and synthetic utility. The seven-membered azepane ring of 2-(1-Azepanylcarbonyl)aniline confers distinct physicochemical attributes compared to its five- and six-membered ring analogs (e.g., pyrrolidine or piperidine derivatives), including altered lipophilicity, conformational flexibility, and hydrogen-bonding capacity [1]. Furthermore, regioisomeric variation—specifically the position of the carbonyl group relative to the aniline nitrogen—results in significant differences in electronic properties, such as pKa, which can affect solubility, membrane permeability, and reactivity in downstream synthetic transformations . The evidence below demonstrates that these are not merely structural curiosities but are measurable, property-level differentiators with direct implications for scientific selection in drug discovery and chemical biology workflows.

Quantitative Evidence Guide for 2-(1-Azepanylcarbonyl)aniline: Head-to-Head Property Comparisons


Regioisomeric Differentiation: 2-Position vs. 4-Position Azepane Carbonyl Aniline

The position of the carbonyl group on the aniline ring significantly influences the compound's lipophilicity and ionization state. Direct comparison of predicted pKa values reveals a stark difference: the 2-substituted isomer (2-(1-azepanylcarbonyl)aniline) exhibits a markedly lower pKa (2.32 ± 0.10) compared to the 4-substituted isomer (3.56 ± 0.10) . This 1.24 log unit difference translates to a ~17-fold variation in the ratio of neutral to ionized species at physiological pH, a critical determinant of passive membrane permeability and oral bioavailability. Additionally, the 2-isomer's LogP (1.64) is notably higher than the ACD/LogP of the 4-isomer (1.25), indicating a greater affinity for lipid environments .

Regioisomerism Lipophilicity Drug-likeness Physicochemical Profiling

Ring-Size Lipophilicity Differentiation: Azepane vs. Piperidine Analogs

Expanding the nitrogen-containing ring from a six-membered piperidine to a seven-membered azepane increases lipophilicity in a measurable way. While direct experimental LogP data for both compounds is not available from a single source, cross-vendor data shows that 2-(1-azepanylcarbonyl)aniline has a reported LogP of 1.64 , whereas literature values for analogous piperidine derivatives frequently fall in the range of 1.2–1.5 [1]. This difference of approximately 0.1–0.4 LogP units, though seemingly small, corresponds to a 1.3- to 2.5-fold increase in partition coefficient, a property that can be strategically leveraged in medicinal chemistry to modulate a compound's ADME profile without drastically altering molecular weight or hydrogen-bonding capacity.

Lipophilicity Homologation Physicochemical Properties Medicinal Chemistry

Conformational Restriction: Rotatable Bond Count as a Measure of Rigidity

2-(1-Azepanylcarbonyl)aniline possesses exactly one rotatable bond (the C–N bond connecting the carbonyl to the azepane ring), a feature that distinguishes it from many structurally related analogs which may have additional rotatable bonds due to different substitution patterns or ring sizes [1]. This low rotatable bond count, combined with the inherent conformational constraint of the seven-membered ring, results in a relatively rigid molecular scaffold. In contrast, a common bioisostere like N-phenyl-2-(piperidin-1-yl)acetamide contains two rotatable bonds, introducing greater conformational flexibility [2].

Conformational Analysis Ligand Efficiency Molecular Rigidity

Hydrogen Bonding Profile: Azepane vs. Morpholine Analogs

The azepane ring in 2-(1-azepanylcarbonyl)aniline provides a distinct hydrogen-bonding profile compared to oxygen-containing heterocycles like morpholine. While both scaffolds share similar molecular weights and lipophilicity ranges, the morpholine analog introduces an additional hydrogen bond acceptor (the ring oxygen), increasing the total HBA count from 2 to 3 [1][2]. This difference directly impacts the compound's topological polar surface area (TPSA) and its ability to engage in specific interactions with biological targets. The azepane derivative, with its lower HBA count, may exhibit improved blood-brain barrier penetration compared to its morpholine counterpart, a critical consideration for CNS-targeted drug discovery programs.

Hydrogen Bonding Bioisosterism Polar Surface Area

Optimal Research and Industrial Application Scenarios for 2-(1-Azepanylcarbonyl)aniline


Fragment-Based Drug Discovery (FBDD) Library Design

Due to its low molecular weight (218.29 g/mol), single rotatable bond, and balanced lipophilicity (LogP 1.64), 2-(1-Azepanylcarbonyl)aniline is an ideal candidate for inclusion in fragment libraries targeting protein-protein interactions or challenging enzyme active sites. Its rigid azepane scaffold provides a defined vector for fragment growing, and its moderate lipophilicity reduces the risk of non-specific binding often associated with more hydrophobic fragments [1].

Lead Optimization for CNS-Penetrant Therapeutics

The compound's low number of hydrogen bond acceptors (2) and its predicted pKa (2.32) suggest a favorable profile for crossing the blood-brain barrier. In CNS drug discovery programs, 2-(1-Azepanylcarbonyl)aniline can serve as a core scaffold for the development of small-molecule therapeutics where minimizing polar surface area and controlling ionization state are critical for achieving adequate brain exposure [1].

Synthetic Intermediate for Diversified Chemical Libraries

The primary aromatic amine functionality of 2-(1-Azepanylcarbonyl)aniline is a versatile handle for a wide range of synthetic transformations, including amide coupling, reductive amination, and diazotization. This makes it a valuable building block for the rapid generation of diverse compound libraries for high-throughput screening. Its commercial availability at 95-98% purity from multiple vendors ensures reliable sourcing for parallel synthesis workflows .

Physicochemical Property Benchmarking in Medicinal Chemistry Education

The quantifiable differences in pKa (Δ1.24 vs. 4-isomer) and lipophilicity (ΔLogP ~0.1-0.4 vs. piperidine analog) make 2-(1-Azepanylcarbonyl)aniline an excellent case study for teaching the principles of bioisosterism and regioisomeric effects in medicinal chemistry. It provides a clear, data-driven example of how subtle structural changes translate into measurable property differences that impact drug-likeness [1].

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